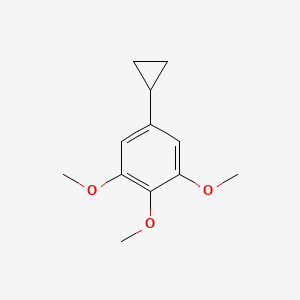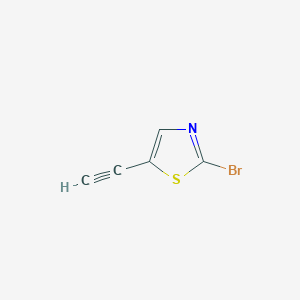![molecular formula C10H16N2O2 B11717626 [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol](/img/structure/B11717626.png)
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxane derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which [(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial properties.
Imidazoles: Widely used in various applications due to their functional versatility.
Benzimidazoles: Contain a benzene ring fused to an imidazole ring, used in pharmaceuticals.
Uniqueness
[(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and an oxane ring sets it apart from other similar compounds, making it a valuable subject of study in various research fields .
Eigenschaften
Molekularformel |
C10H16N2O2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
[(2S,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol |
InChI |
InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3/t8-,10-/m0/s1 |
InChI-Schlüssel |
HTSXULFRRSPVJI-WPRPVWTQSA-N |
Isomerische SMILES |
CN1C=C(C=N1)[C@@H]2[C@@H](CCCO2)CO |
Kanonische SMILES |
CN1C=C(C=N1)C2C(CCCO2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,9,12-Trioxa-4-azadispiro[4.2.4.2]tetradecane-1,3-dione](/img/structure/B11717552.png)
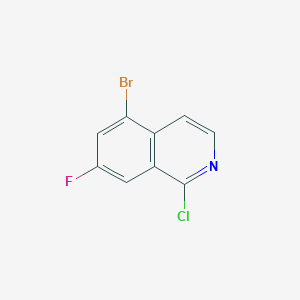
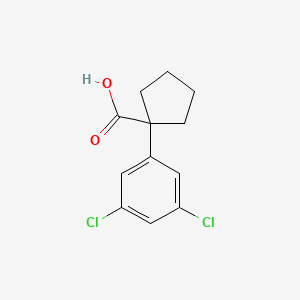
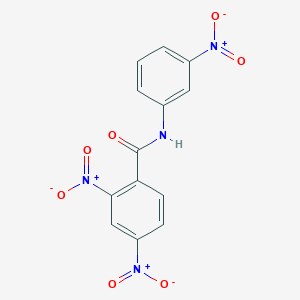

![[1-(4-Methoxyphenyl)-4-methoxybenzylidene]cyclopropane](/img/structure/B11717573.png)
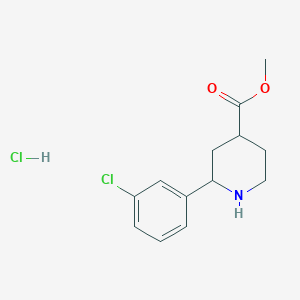

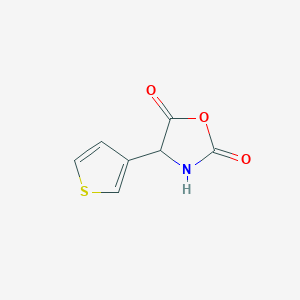
![Methyl 3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate](/img/structure/B11717603.png)
![N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11717608.png)
